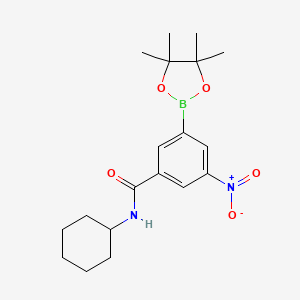
3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a chemical structure of C14H20N2O3. It is a nitrogen-containing heterocyclic compound that is synthesized through the condensation of cyclohexyl isocyanide and 2,6-dinitrobenzamide. This compound is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Molecular Structure and Conformational Analysis
The compound's molecular structure has been a subject of study, particularly focusing on its crystal structure and conformation. Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structures, which were then compared with the X-ray diffraction values. The study revealed a consistency between the molecular structures optimized by DFT and the crystal structures determined by single crystal X-ray diffraction. This study also explored the molecular electrostatic potential and frontier molecular orbitals of the compounds, unveiling some of their physicochemical properties (Huang et al., 2021). Wu et al. (2021) also reported similar findings, further highlighting the value of DFT calculations in understanding the molecular behavior of such compounds (Wu et al., 2021).
Synthesis and Characterization
The compound and its derivatives have been synthesized through various methods, demonstrating the versatility of this chemical structure in synthesis processes. Takagi and Yamakawa (2013) explored the synthesis of related compounds through Pd-catalyzed borylation, offering insights into innovative methods for producing similar structures (Takagi & Yamakawa, 2013). Rheault et al. (2009) described a convenient method for synthesizing N-substituted benzimidazoles, showcasing the potential for creating a wide variety of heteroaryl-substituted benzimidazoles, which could have implications for further derivatization and application of the compound (Rheault, Donaldson, & Cheung, 2009).
Application in Sensing and Detection Technologies
Fu et al. (2016) investigated the application of related compounds in sensing technologies, particularly focusing on the detection of hydrogen peroxide vapor. By synthesizing derivatives and examining their reaction times with H2O2, they developed a sensitive detection method for H2O2 vapor, demonstrating the potential of such compounds in the field of sensitive and fast-response detection technologies (Fu et al., 2016).
Propriétés
IUPAC Name |
N-cyclohexyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOKBMAWPQJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



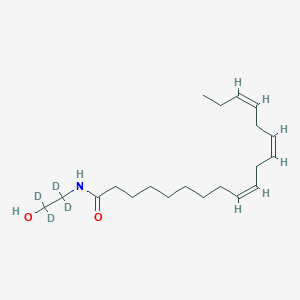
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
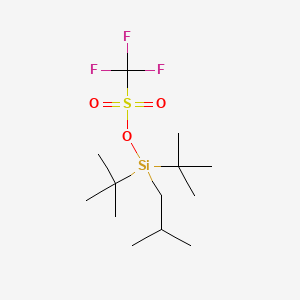
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)

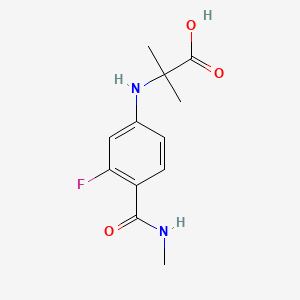
![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

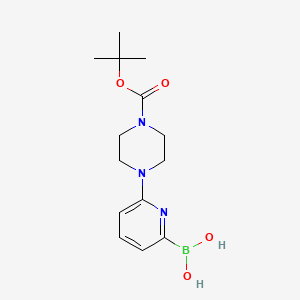
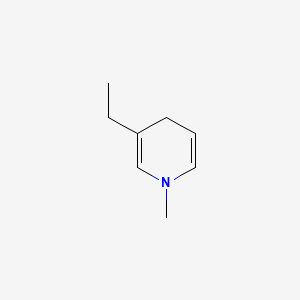
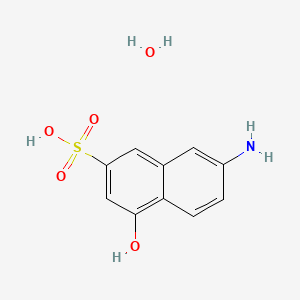
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)